molecular formula C17H27N B12573304 4-Benzyl-1,2,2,6,6-pentamethylpiperidine CAS No. 189139-26-2

4-Benzyl-1,2,2,6,6-pentamethylpiperidine

Cat. No.: B12573304
CAS No.: 189139-26-2
M. Wt: 245.4 g/mol
InChI Key: XUBLVPCBMJBWPH-UHFFFAOYSA-N
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Description

4-Benzyl-1,2,2,6,6-pentamethylpiperidine is a chemical compound belonging to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and organic synthesis. This particular compound is known for its steric hindrance due to the presence of multiple methyl groups, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,2,2,6,6-pentamethylpiperidine typically involves the alkylation of 1,2,2,6,6-pentamethylpiperidine with benzyl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrogen atom, making it more nucleophilic. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the absence of moisture, which can interfere with the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-1,2,2,6,6-pentamethylpiperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Benzyl halides, sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: N-oxides of this compound

    Reduction: Reduced forms of the compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Benzyl-1,2,2,6,6-pentamethylpiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its steric properties.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-1,2,2,6,6-pentamethylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the multiple methyl groups can influence its binding affinity and specificity. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

    1,2,2,6,6-Pentamethylpiperidine: A closely related compound with similar steric properties but lacking the benzyl group.

    4-Hydroxy-1,2,2,6,6-pentamethylpiperidine: Another derivative with a hydroxyl group at the 4-position, which can influence its reactivity and applications.

Uniqueness: 4-Benzyl-1,2,2,6,6-pentamethylpiperidine is unique due to the presence of the benzyl group, which can enhance its lipophilicity and influence its interactions with biological targets. This makes it a valuable compound in the design of new drugs and in the study of molecular interactions.

Properties

CAS No.

189139-26-2

Molecular Formula

C17H27N

Molecular Weight

245.4 g/mol

IUPAC Name

4-benzyl-1,2,2,6,6-pentamethylpiperidine

InChI

InChI=1S/C17H27N/c1-16(2)12-15(13-17(3,4)18(16)5)11-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3

InChI Key

XUBLVPCBMJBWPH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1C)(C)C)CC2=CC=CC=C2)C

Origin of Product

United States

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